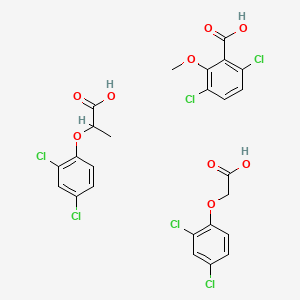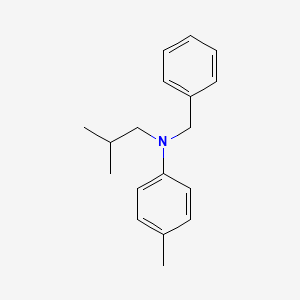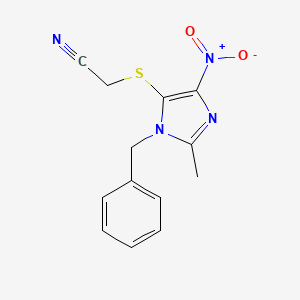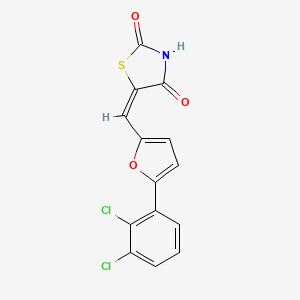
2,4,6-Triamino-5-(p-diethylamino)phenylazopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triamino-5-(p-diethylamino)phenylazopyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with amino groups and a phenylazo group containing a diethylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triamino-5-(p-diethylamino)phenylazopyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the diazotization of 4-diethylaminobenzenediazonium chloride, followed by coupling with 2,4,6-triaminopyrimidine. The reaction is usually carried out in an acidic medium to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Triamino-5-(p-diethylamino)phenylazopyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives where the azo group is reduced.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4,6-Triamino-5-(p-diethylamino)phenylazopyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts color properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Triamino-5-(p-diethylamino)phenylazopyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The presence of amino groups and the azo linkage play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Triamino-1,3,5-triazine:
2,4,6-Triamino-1,3,5-triazine-1,3-dioxide: An energetic material with applications in explosives.
2,4,6-Triamino-5-pyrimidinecarbonitrile: Used as a reference standard in environmental analysis.
Uniqueness
2,4,6-Triamino-5-(p-diethylamino)phenylazopyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the diethylamino group enhances its solubility and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
4449-92-7 |
|---|---|
Fórmula molecular |
C14H20N8 |
Peso molecular |
300.36 g/mol |
Nombre IUPAC |
5-[[4-(diethylamino)phenyl]diazenyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H20N8/c1-3-22(4-2)10-7-5-9(6-8-10)20-21-11-12(15)18-14(17)19-13(11)16/h5-8H,3-4H2,1-2H3,(H6,15,16,17,18,19) |
Clave InChI |
OCSWUURZJAUGBX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(N=C(N=C2N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one](/img/structure/B14170257.png)

![2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid](/img/structure/B14170274.png)
![[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate](/img/structure/B14170279.png)




![2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14170297.png)




![N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14170309.png)
